2-Iodo-5-methoxy-N-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-iodo-5-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,1-2H3 |
InChI Key |
OJJHVJDJVKMQHV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Iodo 5 Methoxy N Methylaniline
Strategic Approaches to Iodination and N-Methylation
Iodination of Aniline (B41778) Derivatives
The introduction of an iodine atom onto the aniline ring is a critical transformation. Several methods have been developed to achieve this with control over the position of iodination.
Direct iodination of aniline and its derivatives can be accomplished using various reagents. Iodine is a common choice, though its electrophilicity often requires activation for effective reaction with aromatic rings. researchgate.netcommonorganicchemistry.com For instance, the combination of iodine with an oxidizing agent can generate a more reactive iodinating species.
Iodine monochloride (ICl) is another potent iodinating agent for anilines. ontosight.ai Kinetic studies on the iodination of aniline and its substituted derivatives with ICl in an aqueous acetic acid medium have shown that the reaction order is unity with respect to the iodinating agent and fractional with respect to the substrate. This suggests a complex mechanism likely involving the formation of an intermediate complex between the aniline and ICl before the rate-determining iodination step. The reaction is generally an electrophilic aromatic substitution where the iodine atom from ICl attacks the aromatic ring. ontosight.ai
The regioselectivity of direct iodination is heavily influenced by the directing effects of the substituents on the aniline ring. The amino group is a strong activating, ortho-, para-director, while the methoxy (B1213986) group is also an activating, ortho-, para-director. In 3-methoxyaniline, the starting material for the iodo-component of the target molecule, these effects combine to direct iodination to the positions ortho and para to the amino group.
| Aniline Derivative | Iodinating Agent | Key Findings | Reference |
|---|---|---|---|
| Aniline | Iodine Monochloride (ICl) | The reaction follows first-order kinetics with respect to ICl and fractional order with respect to aniline. The active species is the free aniline molecule, leading to C-iodination. | |
| Aniline | Iodine (I₂) | Requires activation to enhance electrophilicity for reaction with the aromatic ring. | researchgate.net |
| p-Nitroaniline | Iodine Monochloride (ICl) | Used in the synthesis of 2,6-diiodo-p-nitroaniline in glacial acetic acid. | orgsyn.org |
An alternative and practical route to 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids. rsc.orgrsc.org This method utilizes inexpensive potassium iodide (KI) and iodine (I₂) as the halogen sources under transition-metal-free and base-free conditions, with oxygen being essential for the transformation. rsc.orgrsc.org This approach has demonstrated high functional-group tolerance and is scalable, offering a significant advantage for producing a variety of 2-iodoanilines with good to satisfactory yields. rsc.orgrsc.org For the synthesis of 2-iodo-5-methoxyaniline (B114526), the corresponding 2-amino-5-methoxybenzoic acid would be the required starting material. A study reported the synthesis of 2-iodo-5-methoxyaniline from the corresponding anthranilic acid in a 52% yield. rsc.org
This method is particularly valuable as it provides high regioselectivity, directly yielding the 2-iodoaniline (B362364) isomer. rsc.orgrsc.org Mechanistic studies suggest the reaction may proceed through a radical pathway. rsc.org
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Anthranilic Acids | KI, I₂, O₂ | 2-Iodoanilines | Up to 90% | rsc.orgrsc.org |
| 2-Amino-5-methoxybenzoic acid | Not specified in detail, but implied to be similar to the general method | 2-Iodo-5-methoxyaniline | 52% | rsc.org |
While specific examples for 2-Iodo-5-methoxy-N-methylaniline are not detailed, analogous electrophilic iodination reactions provide insight. The synergistic combination of iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), with aluminum salts can facilitate the electrophilic introduction of halogens onto an N-tosyl aniline core under non-acidic conditions. researchgate.netbohrium.com Theoretical calculations suggest a cationic pathway where a complex chlorinating species is formed. researchgate.netbohrium.com This highlights the potential for developing mild iodination methods for N-methylaniline derivatives.
N-Methylation Strategies
The introduction of a methyl group onto the nitrogen atom of the aniline derivative is the second key transformation.
Selective N-monomethylation of primary anilines can be challenging due to the potential for over-methylation to form tertiary amines. mit.edu However, several effective methods have been developed.
Dimethyl carbonate (DMC) has emerged as an inexpensive and environmentally friendly methylating agent. mit.eduacs.org In the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or NaY faujasite, DMC can selectively mono-N-methylate primary anilines. mit.eduacs.org Continuous flow systems offer a safe and robust platform for N-monomethylation using DMC at elevated temperatures. mit.edu The reaction with NaY faujasite demonstrates high chemoselectivity, yielding only N-methylanilines with selectivities up to 99%. acs.org
Another approach involves the reductive N-methylation of amines using dimethyl carbonate as a C1 source and molecular hydrogen as a reducing agent, catalyzed by a ruthenium complex. rsc.org This method provides good to excellent yields of N-methylated tertiary aromatic and aliphatic amines. rsc.org
| Aniline Derivative | Methylating Agent/System | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Primary anilines | Dimethyl carbonate (DMC) | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) / Continuous flow | Selective N-monomethylation, green reagent. | mit.edu |
| Functionalized anilines | Dimethyl carbonate (DMC) | NaY faujasite | High chemoselectivity (up to 99%) for mono-N-methylation, avoids O-methylation. | acs.org |
| Amines | Dimethyl carbonate (DMC) / H₂ | Ruthenium/Triphos complex | Reductive methylation, good to excellent yields for tertiary amines. | rsc.org |
Selective N-Monomethylation using Catalytic Systems (e.g., Pd/C and Methanol)
A highly attractive and sustainable method for the selective N-monomethylation of anilines utilizes a commercial palladium on carbon (Pd/C) catalyst with methanol (B129727) as the methylating agent. researchgate.net This process operates through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In this pathway, the catalyst facilitates the temporary removal of hydrogen from methanol to form an aldehyde intermediate. This intermediate then reacts with the primary amine to form an enamine, which is subsequently hydrogenated by the "borrowed" hydrogen to yield the N-methylated product. researchgate.netacs.org
Methanol is an advantageous reagent as it serves as both a sustainable C1 source and a source of hydrogen, making the process highly atom-economical. acs.org Research has demonstrated that the N-monomethylation of various aniline derivatives can be achieved with high activity and selectivity, often yielding over 90% of the desired product under relatively mild conditions. researchgate.net For instance, a system using Pd(II) dispersed on an Al-doped ZnO support has been shown to effectively catalyze the N-monomethylation of primary amines and nitroarenes using methanol, achieving yields up to 94%. thieme-connect.com
Table 1: Pd-Catalyzed N-Monomethylation of Various Anilines with Methanol
Below is a summary of representative yields for the selective N-monomethylation of different aniline substrates using a Palladium-based catalytic system and methanol.
| Substrate (Aniline Derivative) | Catalyst System | Yield of N-Monomethylated Product | Reference |
| Aniline | Pd/Zn(Al)O | 94% | thieme-connect.com |
| p-Toluidine | Pd/Zn(Al)O | 88% | thieme-connect.com |
| p-Anisidine | Pd/Zn(Al)O | 86% | thieme-connect.com |
| p-Fluoroaniline | Pd/Zn(Al)O | 52% | thieme-connect.com |
Iridium(III)-Catalyzed N-Methylation of Ortho-Substituted Aromatic Amines with Methanol
Iridium-based catalysts have emerged as powerful tools for the N-methylation of amines, using methanol as a green methylating agent. rsc.org Specifically, cyclometalated Iridium(III) complexes incorporating N-heterocyclic carbene (NHC) ligands have demonstrated high performance in the selective N-monomethylation of aromatic amines. rsc.orgacs.org These catalytic systems are particularly effective for the challenging N-methylation of ortho-substituted aromatic amines. rsc.org
The selectivity between mono- and di-methylation can often be controlled by fine-tuning the reaction conditions, such as catalyst loading and the choice of solvent. rsc.org For example, using a zinc oxide-supported iridium (Ir/ZnO) catalyst, lower catalyst loading in a mesitylene/methanol mixture favors the production of mono-N-methylated amines. rsc.org In other systems, the presence or absence of a base can also direct the selectivity. researchgate.net While ortho-substituted anilines like o-anisidine (B45086) are typically less reactive and may require higher catalyst loads or longer reaction times, these iridium-based systems provide a viable pathway to the desired products. acs.org Water-soluble dinuclear iridium complexes have also been developed, enabling the N-methylation of amines with methanol to occur in aqueous solutions under environmentally friendly conditions. organic-chemistry.orgnih.gov
Multi-Step Synthesis Pathways Involving Aromatic Modifications
The synthesis of a specifically substituted compound like this compound typically involves a multi-step sequence where the functional groups on the aromatic ring are installed prior to the final N-methylation step. This approach allows for precise control over the final structure.
Integration of Functional Groups Prior to Iodination and Methylation
The strategic synthesis of the target molecule often begins with an arene that already possesses some of the required functional groups. A logical precursor to this compound is 2-Iodo-5-methoxyaniline. bldpharm.comambeed.com The synthesis of this intermediate itself requires a pathway where the methoxy and amino groups are correctly positioned on the benzene (B151609) ring before the introduction of iodine. This can be achieved through various aromatic chemistry transformations, starting from simpler, commercially available materials like anisole (B1667542) or m-anisidine. A crucial step in such a sequence is the introduction of the amino group onto the aromatic ring.
Synthesis via Hydroxylamine-Mediated Arene C-H Amination
A modern and direct method for creating the core aniline structure is through the C-H amination of arenes using hydroxylamine (B1172632) or its derivatives. acs.orgacs.org This approach offers a powerful alternative to traditional methods like nitration followed by reduction. acs.org The reaction can be mediated by first-row transition metals, such as in the Ti(III)-mediated C-H amination of electron-rich arenes with hydroxylamine. acs.orgacs.org This specific method is advantageous due to its mild, room-temperature conditions, rapid reaction times (often under 30 minutes), and the use of inexpensive, commercially available reagents. acs.orgacs.org
Fe-catalyzed systems using O-protected hydroxylamine derivatives have also been developed to generate free anilines directly. rsc.org Furthermore, metal-free protocols have been discovered, wherein the reaction is triggered by a single electron transfer (SET) from the electron-rich aromatic substrate to an electron-deficient hydroxylamine derivative. uni-heidelberg.de This strategy can be applied to complex molecules and is appealing for its operational simplicity and avoidance of metal catalysts. uni-heidelberg.de In the context of synthesizing the target compound's precursor, one could envision the C-H amination of anisole to produce methoxyaniline isomers, which could then be carried forward through subsequent iodination and N-methylation steps. acs.org Another related strategy involves the aza-Hock rearrangement of benzyl (B1604629) alcohols or their precursors using hydroxylamine reagents to access anilines, providing an alternative pathway that proceeds via C-C bond cleavage and amination. thieme.de
Chemical Transformations and Reactivity Profiles of 2 Iodo 5 Methoxy N Methylaniline
Reactions Involving the Aryl Halide Moiety
The carbon-iodine bond in 2-Iodo-5-methoxy-N-methylaniline is the primary site of reactivity, facilitating a range of transformations from cross-coupling reactions to the formation of hypervalent iodine species and participation in radical processes.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the aryl iodide in this compound makes it an excellent substrate for such transformations.
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. libretexts.org For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position. The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. bldpharm.com
Given the electron-rich nature of this compound, due to the methoxy (B1213986) and N-methylamino substituents, the oxidative addition step is generally facile. The reaction conditions are typically mild and tolerant of numerous functional groups. nih.gov Analogous reactions with ortho-substituted iodoanilines demonstrate high efficiency and broad applicability. nih.gov
| Catalyst/Ligand | Base | Solvent | Coupling Partner | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Arylboronic acid | 80-100 | Good-Excellent | libretexts.orgbldpharm.com |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Vinylboronic acid | 25-80 | Good-Excellent | wikipedia.org |
| Pd/C | K₃PO₄ | 2-MeTHF | Alkylboronic ester | 90 | Good | nih.gov |
| SerrKap Palladacycle | Cs₂CO₃ | Dioxane/H₂O | Heteroarylboronic acid | 100 | Good-Excellent | ub.edu |
This table presents typical conditions for Suzuki-Miyaura couplings of analogous aryl iodides. The specific conditions for this compound may vary.
The Larock indole (B1671886) synthesis is a palladium-catalyzed heteroannulation reaction between a 2-iodoaniline (B362364) derivative and a disubstituted alkyne to form a 2,3-disubstituted indole. arkat-usa.orgnih.gov This reaction is highly valuable for constructing the indole core, a prevalent motif in pharmaceuticals and natural products. The process involves a sequence of oxidative addition, alkyne insertion, intramolecular C-N bond formation, and reductive elimination. arkat-usa.orgresearchgate.net
For this compound, Larock heterocyclization would lead to the formation of 6-methoxy-1-methyl-2,3-disubstituted indoles. The reaction is known to be highly regioselective, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. organic-chemistry.org The N-methyl group on the aniline (B41778) is well-tolerated and often leads to good yields. arkat-usa.org However, studies on similarly substituted N-benzyl-4-methoxy-2-iodoaniline have shown that electron-rich substrates can sometimes lead to complex decomposition mixtures, necessitating careful optimization of reaction conditions. organic-chemistry.org
| Catalyst | Additive | Base | Solvent | Alkyne Partner | Temperature (°C) | Product Type | Reference |
| Pd(OAc)₂ | LiCl, n-Bu₄NCl | K₂CO₃ | DMF | Disubstituted Alkyne | 100 | 2,3-Disubstituted Indole | arkat-usa.org |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | Silyl-substituted Alkyne | 100 | 2-Silyl-3-substituted Indole | organic-chemistry.org |
| (PPh₃)₂PdCl₂ | CuI | Et₃N | DMF | Terminal Alkyne | 80-100 | Isoindolinone (with 2-iodobenzamides) | wikipedia.org |
This table illustrates common conditions for the Larock reaction with analogous 2-iodoanilines. The reaction with this compound would be expected to follow similar principles.
The Hiyama-Denmark coupling is a variation of the Hiyama coupling that utilizes organosilanols or their corresponding silanolates as coupling partners with organic halides, catalyzed by palladium. nsf.govfrontiersin.org A key advantage of this method is that it proceeds in the absence of a fluoride (B91410) activator, which makes it compatible with silyl-protecting groups that might be present elsewhere in the molecule. nsf.gov The reaction is activated by a Brønsted base. frontiersin.org
For derivatization of this compound, this reaction offers a powerful tool for introducing aryl, alkenyl, or alkyl groups. The coupling of aryl iodides with arylsilanolates typically requires more forcing conditions, such as higher temperatures, compared to alkenyl derivatives. nsf.gov The use of electron-rich heterocycles as coupling partners has also been successfully demonstrated. nsf.gov Given that this compound is an electron-rich aryl iodide, its coupling would be feasible, allowing for the synthesis of complex biaryl structures or the introduction of vinyl moieties. diva-portal.org
Aryl iodides can be oxidized to form hypervalent iodine(III) or iodine(V) compounds, which are valuable reagents in their own right. ambeed.com These species, such as aryl-λ³-iodanes, act as excellent electrophilic group-transfer reagents and potent oxidants under mild conditions. acs.org The transformation of this compound into a hypervalent iodine species would involve its oxidation in the presence of suitable reagents like peracids or other strong oxidants. acs.org
Recent electrochemical studies on a family of 70 aryl iodides included 2-Iodo-5-methoxyaniline (B114526), the direct precursor to the title compound. acs.org These studies provide data on the potential for one-electron oxidation to the corresponding iodanyl radicals, which are key intermediates in the formation of hypervalent iodine reagents. This indicates that this compound is a viable precursor for such species. Once formed, these hypervalent iodine reagents can participate in aryl transfer reactions, coupling with a variety of nucleophiles without the need for a metal catalyst. acs.org
Radical-Mediated Reactions and Activation of Aryl Halides
The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This reactivity opens up pathways for transformations that are distinct from the ionic mechanisms of cross-coupling reactions. Activation can be achieved through various means, including radical initiators or photochemical methods.
Radical cyclization is a prominent application of this reactivity. In a process analogous to that seen with other 2-iodoaniline derivatives, an aryl radical generated from this compound could be trapped intramolecularly by a suitably positioned alkene or alkyne, leading to the formation of heterocyclic structures. For instance, the radical cyclization of 2-alkenylthioanilides has been shown to be a novel route to 2,3-disubstituted indoles. Similarly, intramolecular radical cyclization of allyl 2-halophenyl ethers can be initiated by Grignard reagents in the presence of iron(II) chloride. These methods highlight the potential of this compound to serve as a precursor in radical-mediated syntheses of complex heterocyclic systems.
Reactions of the N-Methylamine Functional Group
The N-methylamine group in this compound imparts nucleophilic character to the molecule, enabling its participation in various bond-forming reactions.
The nitrogen atom of the N-methylamine group possesses a lone pair of electrons, making it a nucleophile. This nucleophilicity allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The reactivity of N-methylaniline as a nucleophile in aromatic substitution reactions has been studied, and it is known to participate in base-catalyzed processes. researchgate.net In the context of multicomponent reactions, the N-methylaniline moiety can be crucial. For example, in palladium-catalyzed reactions, the nucleophilic nitrogen can participate in intramolecular cyclization steps, leading to the formation of complex heterocyclic scaffolds like hexahydromethanocarbazoles. researchgate.net The electronic nature of the substituents on the aniline ring can significantly influence its nucleophilic reactivity. researchgate.net
Oxidative Dimerization and N-N Bond Formation (from N-alkyl anilines)
The formation of nitrogen-nitrogen (N-N) bonds through the oxidative coupling of aniline derivatives is a significant transformation in synthetic chemistry, leading to the formation of hydrazines and other related structures. While direct oxidative dimerization of this compound is not extensively documented, the reactivity of its parent structure, N-methylaniline, serves as a crucial model. N-alkyl anilines, including N-methylaniline, can undergo dehydrogenative N-N bond formation. For instance, early work demonstrated that N-methylaniline can be homocoupled to form 1,2-dimethyl-1,2-diphenylhydrazine in the presence of a copper(I) chloride catalyst and oxygen.
More recent strategies for intermolecular N-N bond formation often face challenges due to the high electronegativity of nitrogen, making such cross-coupling reactions difficult. yale.edu However, advances have been made in transition metal-catalyzed and electrochemical methods. nih.gov Copper-catalyzed dehydrogenative coupling, for example, can proceed using air as the oxidant. nih.gov
Another approach involves the reductive coupling of anilines with nitroarenes. rsc.org An organophosphorus-catalyzed method using a phosphetane (B12648431) catalyst and a hydrosilane reductant has been shown to effectively couple various anilines, including N-alkyl anilines, with nitroarenes to form unsymmetrical hydrazines. rsc.org This highlights a pathway where an N-alkyl aniline can be a partner in N-N bond formation, providing access to complex hydrazine (B178648) structures. rsc.org
Table 1: Examples of N-N Bond Formation from Aniline Derivatives
| Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| N-methylaniline | CuCl / O₂ | Symmetrical Hydrazine | nih.gov |
| N-alkylaniline + Nitroarene | Phosphetane / Hydrosilane | Unsymmetrical Hydrazine | rsc.org |
Condensation Reactions (e.g., imine formation from N-methylaniline analogs)
Condensation reactions are fundamental in organic synthesis. The reaction between an amine and a carbonyl compound (aldehyde or ketone) is a classic example. However, the structure of the amine dictates the final product. Primary amines (RNH₂) react with aldehydes and ketones to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). acs.orgnih.gov This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, followed by the elimination of water. acs.orgyoutube.com
Conversely, this compound is a secondary amine (R₂NH). Secondary amines react with aldehydes and ketones to form enamines, provided the carbonyl compound has a hydrogen atom on an adjacent (alpha) carbon. acs.org The reaction also proceeds via a carbinolamine and a subsequent iminium ion, but the final step involves deprotonation of an alpha-carbon to yield the C=C-N enamine structure. acs.org
Therefore, while a primary aniline analog, such as 2-Iodo-5-methoxyaniline, would undergo condensation with an aldehyde like benzaldehyde (B42025) to form the corresponding imine, this compound would be expected to form an enamine or an iminium salt under similar conditions. acs.orgyoutube.com
Table 2: Condensation Products of Amines and Carbonyls
| Amine Type | Carbonyl Reactant | Product Type | Key Intermediate |
|---|---|---|---|
| Primary (e.g., Aniline) | Aldehyde/Ketone | Imine (Schiff Base) | Carbinolamine |
Reactions of the Methoxy Substituent
Oxidation Reactions to Oxygenated Derivatives
The methoxy group (–OCH₃) on an aromatic ring is generally robust and resistant to direct oxidation, especially when compared to the more reactive amino group of the aniline moiety. youtube.com Oxidation of anilines typically occurs at the nitrogen atom or the aromatic ring, leading to products like nitrobenzenes or azoxybenzenes, while the methoxy group remains intact. chem-station.com
Reactions targeting the methoxy group on an aryl ether primarily involve its cleavage (O-demethylation) to yield a phenol, rather than its oxidation to other oxygenated forms. This transformation requires harsh conditions or specific reagents.
Common methods for O-demethylation include:
Strong Protic Acids: Heating with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by the halide ion. chem-station.com
Lewis Acids: Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers, even at low temperatures. chem-station.com
Nucleophilic Reagents: Strong nucleophiles, such as alkyl thiols (e.g., ethanethiolate) in polar aprotic solvents, can also effect demethylation. chem-station.com
Lithium Iodide: LiI, often in a solvent like collidine or in combination with other catalysts, can facilitate ether cleavage. nih.gov
Biocatalytic methods using specific enzymes, such as Rieske monooxygenases, have also been explored for the selective O-demethylation of aryl methyl ethers, offering a milder alternative to harsh chemical methods. nih.gov
Intramolecular Cyclization Reactions
Halocyclization Reactions Leading to Fused Heterocycles (from related ortho-(2-cyclopenten-1-yl)aniline derivatives)
Intramolecular cyclization reactions are powerful tools for constructing complex polycyclic systems from simpler precursors. For a molecule like this compound, the ortho-iodo substituent is a key handle for various cyclization strategies, often involving transition-metal catalysis.
However, the specific transformation of halocyclization leading to fused heterocycles often starts with a related derivative where an unsaturated group, such as an alkenyl or alkynyl moiety, is present at the ortho position. For example, the synthesis of an ortho-alkenyl aniline derivative is a prerequisite for this type of reaction. Such precursors can be synthesized via magnesium-catalyzed ortho-alkenylation of anilines with alkynes. doi.org
Once the ortho-alkenyl or ortho-alkynyl aniline is formed, halocyclization can be initiated. A relevant example is the molecular iodine-catalyzed cyclization of 2-alkynylanilines. researchgate.net This reaction proceeds through an iodocyclization step to form an iodinated heterocycle (like an indole), which may then undergo a subsequent protodeiodination to yield the final fused heterocyclic product. researchgate.net These reactions provide an efficient route to valuable heterocyclic scaffolds like indoles and quinolines from appropriately substituted aniline precursors. documentsdelivered.comrsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-methylaniline |
| 1,2-dimethyl-1,2-diphenylhydrazine |
| 2-Iodo-5-methoxyaniline |
| Benzaldehyde |
| Aniline |
| Nitrobenzene |
| Azoxybenzene |
| Boron tribromide |
| Hydrobromic acid |
| Lithium Iodide |
| Indole |
Mechanistic Investigations of Reactions Involving 2 Iodo 5 Methoxy N Methylaniline
Radical Initiation Mechanisms in Aryl Halide Activation
The activation of the carbon-iodine (C-I) bond in 2-Iodo-5-methoxy-N-methylaniline can be initiated through radical mechanisms, particularly under photolytic or specific redox conditions. The generation of an aryl radical from an aryl iodide is a key step that can lead to a variety of downstream functionalizations.
One common method for generating aryl radicals is the light-induced homolysis of the C-I bond. nih.gov UV irradiation can provide the energy required to cleave this bond, forming a 2-methoxy-5-(methylamino)phenyl radical. nih.gov This radical species can then participate in subsequent reactions, such as addition to carbon monoxide or other radical trapping agents. nih.gov The presence of the electron-donating methoxy (B1213986) and N-methylamino groups on the aromatic ring can influence the stability and reactivity of the generated aryl radical.
Another approach to aryl radical generation is through photoredox catalysis. In this process, a photocatalyst, upon photoexcitation, can engage in a single electron transfer (SET) with the aryl iodide. nih.gov This results in the formation of a radical anion of the aryl iodide, which then fragments to produce the aryl radical and an iodide anion. nih.gov The efficiency of this process can be dependent on the redox potentials of both the photocatalyst and the aryl halide. Aryl halides with electron-withdrawing groups are often more efficient in these reactions; however, substrates with electron-donating groups like the methoxy group in this compound have also been shown to be viable. nih.gov
Radical trapping experiments can provide evidence for the formation of aryl radicals. For instance, in a related system, the generation of a 3-fluoroaniline (B1664137) radical was confirmed by trapping it with 1,1-diphenylethylene. rsc.org A similar experiment could be designed to confirm the formation of the 2-methoxy-5-(methylamino)phenyl radical from this compound.
The table below summarizes common methods for aryl radical generation from aryl iodides.
| Initiation Method | Description | Key Intermediates | Influencing Factors |
| Photolytic Homolysis | Direct cleavage of the C-I bond using UV light. nih.gov | Aryl radical | Wavelength and intensity of light |
| Photoredox Catalysis | Single Electron Transfer (SET) from an excited photocatalyst to the aryl iodide. nih.gov | Aryl radical anion, Aryl radical | Redox potentials of catalyst and substrate |
| Radical Initiators | Use of chemical initiators like AIBN in the presence of a hydrogen donor. | Aryl radical | Temperature, concentration of initiator |
Palladium-Catalyzed Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation (for amination), and reductive elimination. youtube.com
For a generic cross-coupling reaction involving this compound (Ar-I) and a coupling partner (Nu-M), the catalytic cycle can be proposed as follows:
Oxidative Addition: A low-valent palladium(0) complex reacts with this compound to form a palladium(II) intermediate, Ar-Pd(II)-I. This step involves the cleavage of the C-I bond.
Transmetalation/Ligand Exchange: The coupling partner (e.g., an organoboron reagent in a Suzuki coupling or an amine in a Buchwald-Hartwig amination) coordinates to the palladium center. In the case of a Suzuki coupling, a base facilitates the transfer of the organic group from the boron atom to the palladium, displacing the iodide. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base is used to deprotonate the amine, forming an amido complex.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product (Ar-Nu) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of the reaction, influencing the rates of each step in the catalytic cycle.
Several key intermediates can be involved in palladium-catalyzed reactions of this compound.
N-methylanilide anion: In reactions such as the Buchwald-Hartwig amination, the deprotonation of the N-H bond of an aniline (B41778) derivative by a base is a critical step. For a secondary aniline like this compound, this would lead to the formation of the corresponding N-methylanilide anion. However, since the target molecule is already N-methylated, its direct participation as a primary or secondary amine in a standard Buchwald-Hartwig N-arylation is not typical. Instead, it would act as the aryl halide partner. If a related primary aniline, 2-iodo-5-methoxyaniline (B114526), were used in a reaction to form the N-methylated product, the corresponding anilide anion would be a key intermediate.
Aryl Radical: While the dominant mechanism in palladium-catalyzed cross-coupling is believed to be ionic, the involvement of aryl radical intermediates has been proposed in some cases, particularly with certain ligands and under specific reaction conditions. nih.gov The formation of an aryl radical from the oxidative addition intermediate could potentially lead to side products or alternative reaction pathways.
Palladacycles: Palladacycles are cyclic organopalladium complexes that can be key intermediates in C-H activation and cross-coupling reactions. nih.gov They are formed by the intramolecular C-H activation of a coordinating substrate. nih.gov In the context of reactions involving this compound, a palladacycle could potentially form through the activation of a C-H bond ortho to the N-methylamino group. The formation of such an intermediate can influence the regioselectivity of subsequent coupling reactions. nih.govmdpi.com Substituted palladacycles have been shown to be effective catalysts for Suzuki-Miyaura cross-couplings in aqueous media at very low catalyst loadings. rsc.org
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps (from N-methylation studies)
In the N-methylation of anilines using methanol (B129727) as the methylating agent catalyzed by ruthenium complexes, a kinetic isotope effect was observed when deuterated methanol (CD3OH) was used. chemrxiv.org This indicates that the cleavage of the C-H bond of methanol is involved in the rate-determining step. chemrxiv.org Similarly, in palladium-catalyzed allylic C-H alkylation, a significant KIE suggests that the C-H bond cleavage is the rate-determining step. mdpi.com
For a hypothetical palladium-catalyzed N-methylation of 2-iodo-5-methoxyaniline to form this compound, a KIE study could differentiate between possible rate-determining steps, such as oxidative addition, C-N bond formation, or reductive elimination.
The table below shows hypothetical KIE values for different rate-determining steps in a palladium-catalyzed N-methylation.
| Rate-Determining Step | Isotopically Labeled Reactant | Expected kH/kD |
| Oxidative Addition | Aryl-H vs. Aryl-D | ~1 |
| C-N Bond Formation | N-H vs. N-D | >1 (Primary KIE) |
| Reductive Elimination | - | - |
In situ Spectroscopic Monitoring of Reaction Intermediates (e.g., HRMS)
In situ spectroscopic techniques are invaluable for the direct observation and characterization of transient intermediates in a catalytic cycle. High-resolution mass spectrometry (HRMS), particularly electrospray ionization (ESI-MS), is a powerful tool for monitoring the species present in a reaction mixture in real-time.
For palladium-catalyzed reactions, in situ HRMS can be used to detect and identify key intermediates such as the oxidative addition product (Ar-Pd(II)-L2-I), the palladium-amido complex, and the final coupled product. By monitoring the concentrations of these species over time, it is possible to gain a detailed understanding of the reaction kinetics and the catalyst's resting state. For example, in situ monitoring of a Suzuki-Miyaura cross-coupling reaction has been achieved using nanogap-enhanced Raman scattering with palladium nanocube dimers. nih.gov
In the context of reactions involving this compound, in situ HRMS could be employed to:
Observe the formation of the [Pd(2-Iodo-5-methoxy-N-methylphenyl)(L)2I] complex after oxidative addition.
Monitor the consumption of starting materials and the formation of the product.
Identify any off-cycle or deactivation species that may be present.
A hypothetical in situ HRMS experiment for a Suzuki coupling of this compound with phenylboronic acid is outlined below.
| Time Point | Observed Species (Hypothetical m/z) | Interpretation |
| t = 0 | Reactants: this compound, Phenylboronic acid, Pd catalyst | Initial reaction mixture |
| t = 5 min | [Pd(C7H7INO)(PPh3)2I]+ | Oxidative addition complex |
| t = 30 min | [Pd(C7H7INO)(C6H5)(PPh3)2]+ | Post-transmetalation complex |
| t = 60 min | Product: 5-methoxy-N-methyl-[1,1'-biphenyl]-2-amine | Formation of final product |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) has become a important tool for investigating the reaction mechanisms and electronic structures of organic molecules. mdpi.comusd.ac.id For 2-Iodo-5-methoxy-N-methylaniline, DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), can provide deep insights into its molecular properties. usd.ac.idnih.gov
These calculations can be used to determine optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The distribution and energies of these orbitals are crucial for predicting the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. For instance, the HOMO energy is indicative of the molecule's ability to donate electrons, a key factor in its reaction with electrophiles.
Furthermore, DFT can be employed to model reaction pathways, locating transition states and calculating activation barriers. mdpi.com This allows for a detailed understanding of reaction mechanisms, such as those involved in further functionalization of the aromatic ring. The electronic structure of aniline (B41778) derivatives can be elucidated by calculating frontier orbitals, which helps in understanding the different steps of reactions like metal-free [3+2] cycloadditions. mdpi.com
Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra (UV-Vis) of the molecule, which is influenced by the electronic transitions between molecular orbitals. researchgate.net The effect of solvent polarity on these spectra can also be investigated using appropriate solvation models. researchgate.net
Table 1: Representative Theoretical Data Obtainable from DFT Calculations
| Calculated Property | Significance for this compound |
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles, offering a 3D representation of the molecule's most stable conformation. |
| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which can guide the understanding of intermolecular interactions and reaction sites. journaleras.com |
| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and orbital interactions within the molecule, providing insights into hyperconjugative and steric effects. nih.gov |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum of the molecule, allowing for comparison with experimental data to confirm its structure. |
Note: The specific values for this compound would require dedicated computational studies.
Modeling of Regioselectivity and Stereoselectivity based on Substituent Effects
The regioselectivity of electrophilic aromatic substitution reactions on the this compound ring is dictated by the electronic and steric effects of the iodine, methoxy (B1213986), and N-methylamino substituents. nih.govacs.org Computational modeling can provide a quantitative understanding of how these groups direct incoming electrophiles.
The methoxy (-OCH3) and N-methylamino (-NHCH3) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring via resonance. libretexts.org Conversely, the iodine atom is a deactivating group due to its inductive electron-withdrawing effect, but it also directs incoming electrophiles to the ortho and para positions due to the involvement of its lone pairs in resonance. libretexts.org
In this compound, the positions ortho and para to the activating methoxy and N-methylamino groups will be electronically favored for electrophilic attack. However, steric hindrance from the bulky iodine atom and the N-methyl group will also play a significant role. Computational models can predict the relative stability of the possible Wheland intermediates (sigma complexes) formed during the reaction. nih.govacs.org The transition state leading to the most stable intermediate will have the lowest activation energy, thus determining the major product.
The regioselectivity is governed by the distinct stability of the σ-complexes, which is influenced by electronic (para vs. meta) and steric (para vs. ortho) effects. nih.govacs.org For aniline derivatives, it has been shown that electron-donating substituents favor the formation of ortho- and para-substituted products by stabilizing the cationic charge in the Wheland intermediate. nih.gov
Table 2: Predicted Influence of Substituents on Electrophilic Aromatic Substitution in this compound
| Substituent | Electronic Effect | Directing Influence | Steric Effect |
| -I (Iodo) | Inductively deactivating, resonance donating | Ortho, Para | Significant |
| -OCH3 (Methoxy) | Resonance donating, inductively withdrawing | Ortho, Para | Moderate |
| -NHCH3 (N-methylamino) | Strongly resonance donating, inductively withdrawing | Ortho, Para | Moderate |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.
While specific spectral data for 2-Iodo-5-methoxy-N-methylaniline is not prominently available in cited literature, its expected NMR signals can be reliably predicted by examining its immediate precursor, 2-Iodo-5-methoxyaniline (B114526), and the closely related compound, 2-iodo-N-methylaniline.
The ¹H NMR spectrum of 2-Iodo-5-methoxyaniline, the primary amine precursor, shows characteristic signals for the aromatic protons, the amine (NH₂) protons, and the methoxy (B1213986) (OCH₃) protons. rsc.org Upon N-methylation to form the target compound, the appearance of a new signal for the N-methyl (N-CH₃) group is expected, and the disappearance of the two amine protons would be replaced by a single, broader N-H proton signal, which would shift depending on solvent and concentration. The electronic environment of the aromatic protons would also be slightly altered by the N-methylation.
In the ¹³C NMR spectrum, the introduction of the methyl group on the nitrogen atom would result in a distinct signal for this carbon, typically in the range of 30-35 ppm. rsc.org The chemical shifts of the aromatic carbons would also experience slight changes due to the change in the substituent from -NH₂ to -NHCH₃. The table below presents the reported NMR data for the precursor 2-Iodo-5-methoxyaniline and the related 2-iodo-N-methylaniline, which serve as a basis for interpreting the spectra of the target compound. rsc.orgrsc.org
Interactive Table: NMR Data of this compound Precursor and a Related Compound
| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Source |
| 2-Iodo-5-methoxyaniline | 7.48 (d, J = 8.8 Hz, 1H), 6.42 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H), 6.32 (d, J = 2.8 Hz, 1H), 4.07 (s, 2H, -NH₂), 3.74 (s, 3H, -OCH₃) | 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4 | rsc.org |
| 2-Iodo-N-methylaniline | 7.67 (dd, J = 7.8, 1.4 Hz, 1H), 7.31–7.18 (m, 1H), 6.57 (dd, J = 8.1, 1.2 Hz, 1H), 6.46 (td, J = 7.6, 1.4 Hz, 1H), 4.21 (s, 1H, -NH), 2.90 (d, J = 3.8 Hz, 3H, -NCH₃) | 148.16, 138.86, 129.47, 118.47, 109.99, 30.97 | rsc.org |
Two-dimensional (2D) NMR techniques are critical for confirming complex structural assignments and for probing reaction mechanisms. For a molecule like this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon, confirming the C-H connections. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings (2-3 bonds), which is essential for piecing together the molecular skeleton, for instance, by connecting the N-methyl protons to the aromatic ring carbon C2.
In the context of mechanistic studies, such as the N-alkylation of an aniline (B41778), 2D NMR is invaluable. nih.gov For example, in reactions where both N- and O-alkylation are possible, comparing the HMBC and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra of the product can definitively establish the site of alkylation. researchgate.net
One-dimensional Total Correlation Spectroscopy (1D-TOCSY) is a powerful technique for isolating specific spin systems within a molecule. sigmaaldrich.com In a mechanistic study of the formation of this compound, selective irradiation of a specific aromatic proton would reveal the entire network of coupled aromatic protons, helping to confirm their relative positions on the ring, especially in cases of complex spectral overlap. sigmaaldrich.com This method can be used to track the fate of reactants and identify intermediates in a reaction mixture, providing insight into the reaction pathway. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Intermediate Detection
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. lcms.cz For this compound (C₈H₁₀INO), the calculated monoisotopic mass provides a precise target for HRMS analysis. This high level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.
During the synthesis of this compound, HRMS can be used to monitor the reaction progress and detect the presence of starting materials, intermediates, and by-products. For instance, the conversion of 2-Iodo-5-methoxyaniline to the final product can be tracked by observing the disappearance of the precursor's molecular ion and the appearance of the product's molecular ion at its calculated accurate mass.
Interactive Table: HRMS Data for this compound and its Precursor
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ (Da) | Observed Mass [M+H]⁺ (Da) | Source |
| This compound | C₈H₁₀INO | 263.9880 | Data not available in cited literature | - |
| 2-Iodo-5-methoxyaniline | C₇H₈INO | 249.9723 | 249.9720 | rsc.org |
X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions (Analogous to related iodoanilines)
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state and offers detailed insight into how molecules pack together in a crystal lattice. nih.gov While a crystal structure for this compound has not been reported, analysis of closely related iodoanilines can predict its likely solid-state behavior. ed.ac.ukresearchgate.net
Studies on iodoaniline derivatives reveal that intermolecular interactions play a crucial role in defining the crystal packing. ias.ac.inmdpi.com For this compound, several key interactions are expected:
Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor. It can form N-H···N hydrogen bonds with the nitrogen atom of an adjacent molecule or N-H···O bonds with the oxygen of the methoxy group. ed.ac.uk
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming I···N or I···O interactions with neighboring molecules. These interactions, where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic atom, are highly directional and can be a significant structure-directing force. nih.gov
I···I Interactions: Weak, dispersive I···I contacts between iodine atoms on adjacent molecules are also commonly observed in the crystal structures of iodo-substituted aromatic compounds. ed.ac.ukresearchgate.net
The interplay of these different intermolecular forces—hydrogen bonds, halogen bonds, and stacking interactions—would ultimately determine the specific supramolecular architecture of this compound in the solid state. ias.ac.in
Synthetic Applications As Building Blocks in Complex Molecule Synthesis
Precursor for Diversely Substituted Aromatic Systems
The presence of the iodo group makes 2-Iodo-5-methoxy-N-methylaniline an excellent substrate for various cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the aromatic ring. This versatility is critical for generating libraries of compounds with diverse functionalities, which is a key strategy in drug discovery and materials science. For instance, the iodine can be readily displaced by aryl, alkyl, or vinyl groups through well-established palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings.
Construction of Heterocyclic Scaffolds (e.g., indoles, carbazoles, benzoxazinones)
The structural features of this compound make it an ideal precursor for the synthesis of various heterocyclic compounds. The methoxy-activated indole (B1671886) ring system, for example, is found in numerous biologically active natural products and pharmaceuticals. chim.it The synthesis of these indoles often involves the use of methoxy-substituted anilines. chim.it
The N-methylamino and iodo groups can participate in intramolecular cyclization reactions to form fused ring systems. For example, palladium-catalyzed intramolecular C-arylation can lead to the formation of carbazole (B46965) derivatives. The strategic placement of the substituents on the aniline (B41778) ring facilitates these cyclization processes, often with high regioselectivity. Research has demonstrated the compatibility of various substituents on 2-iodo-N-methylaniline in palladium-catalyzed reactions to construct bridged polycyclic scaffolds like hexahydromethanocarbazole. researchgate.net
Ligand and Probe Synthesis for Chemical Biology Research
The ability to introduce diverse functional groups onto the this compound scaffold makes it a valuable tool in the synthesis of custom ligands and molecular probes for chemical biology research. These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids. For instance, a novel zinc(II) complex with a ligand derived from 5-methoxy-N-methyl-indole has been synthesized and studied for its DNA-binding affinity, highlighting the potential for developing new metallodrugs for chemotherapy. nih.gov The synthesis of the ligand, 1,3-bis(5-methoxy-1-methyl-1H-indol-3-yl)propane-1,3-dione (BMIP), was achieved through the acylation of 5-methoxy-N-methyl-indole. nih.gov
Components in the Synthesis of Functionalized Polymers and Organic Semiconductors (from analogous aromatic iodides)
While direct studies on this compound in polymer and semiconductor synthesis are not extensively documented, analogous aromatic iodides are widely used in this field. The principles of cross-coupling chemistry that apply to this compound are fundamental to the synthesis of conjugated polymers and organic semiconductors. These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely control the structure and electronic properties of the polymer backbone through the selection of appropriately functionalized monomers, such as derivatives of this compound, is crucial for optimizing the performance of these devices.
Emerging Research Frontiers and Future Directions
Development of Green and Sustainable Synthetic Protocols
The future synthesis of 2-Iodo-5-methoxy-N-methylaniline and its derivatives is increasingly being viewed through the lens of green chemistry. Current research on related aniline (B41778) syntheses focuses on minimizing environmental impact by avoiding hazardous reagents and improving atom economy. For instance, studies have demonstrated the eco-friendly acetylation of aniline using benign and inexpensive catalysts like a magnesium sulphate-glacial acetic acid system, which circumvents the need for toxic acetic anhydride. ijtsrd.com Another approach involves using silica (B1680970) sulfuric acid as a catalyst for N-alkylation of anilines, highlighting a move towards solid acid catalysts that are easily recoverable and reusable. vixra.org
Future research directions for this compound will likely involve:
Catalyst Innovation: Exploring the use of solid acid catalysts or Lewis acid catalysts like Mg(II) salts to replace traditional, more hazardous options. ijtsrd.com
Alternative Solvents: Moving away from conventional organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids to reduce volatile organic compound (VOC) emissions. dokumen.pub
Energy Efficiency: Incorporating energy-efficient techniques like microwave-assisted synthesis or ultrasound, which can reduce reaction times and energy consumption. dokumen.pub
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. acs.orgedubirdie.com
While specific green protocols for this compound have not yet been extensively published, the general trend in aniline chemistry points towards a future where its production will be cleaner, safer, and more sustainable.
Exploration of Novel Catalytic Systems for C-X and C-C Bond Formations
The presence of an iodine atom makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. Research has primarily focused on its immediate precursor, 2-Iodo-5-methoxyaniline (B114526), demonstrating its utility in powerful bond-forming reactions.
C-C Bond Formation: The carbon-iodine bond is a key site for palladium-catalyzed reactions that form new carbon-carbon bonds. Research has successfully demonstrated the use of 2-Iodo-5-methoxyaniline in several cornerstone coupling reactions:
Carbonylative Sonogashira Coupling: This compound is a documented starting material in the synthesis of quinolin-4(1H)-one derivatives. mdpi.comrsc.org In a notable example, it undergoes a palladium-catalyzed carbonylative Sonogashira coupling with a thiazolylacetylene. rsc.orgresearchgate.netsemanticscholar.org This reaction sequence efficiently constructs the core structure of potent Hepatitis C Virus (HCV) NS3 protease inhibitors like BILN 2061. mdpi.comrsc.org
Suzuki-Miyaura Coupling: The compound has been effectively used in Suzuki-Miyaura coupling to link the aniline ring to other heterocyclic systems. In the total synthesis of the alkaloid trigonoine B, 2-Iodo-5-methoxyaniline was coupled with a pyrrole-3-boronic acid pinacol (B44631) ester using a Pd(OAc)₂ catalyst and an SPhos ligand. nih.gov
C-X Bond Formation: While less explored for this specific molecule, the formation of carbon-heteroatom (C-X) bonds, particularly C-N bonds via Buchwald-Hartwig amination, represents a significant future research avenue. The synthesis of quinolone derivatives from related bromo-anilines using Buchwald-Hartwig coupling has been established, suggesting that this compound would be a highly suitable substrate for similar transformations. mdpi.comresearchgate.net The development of novel palladium or copper catalytic systems to facilitate such reactions could unlock new pathways to complex nitrogen-containing heterocycles.
| Reaction Type | Catalyst/Ligand | Substrates | Key Product | Reference |
|---|---|---|---|---|
| Carbonylative Sonogashira Coupling | PdCl₂(dppf) | 2-Iodo-5-methoxyaniline, Thiazolylacetylene, CO | Quinolone substructure of BILN 2061 | rsc.orgrsc.org |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | 2-Iodo-5-methoxyaniline, Pyrrole-3-boronic acid pinacol ester | 2-(Pyrrol-3-yl)aniline intermediate for Trigonoine B | nih.gov |
Tandem Reactions and Cascade Processes Utilizing Multi-Reactivity of the Compound
Cascade reactions, which involve multiple bond-forming events in a single operation, represent a highly efficient strategy in modern organic synthesis. wikipedia.org The multiple functional groups of this compound and its precursor make them excellent candidates for designing such complex transformations.
Copper-Catalyzed Cascade Reactions: A significant breakthrough was the use of 2-Iodo-5-methoxyaniline in the enantioselective total synthesis of Spirotryprostatin A. acs.org This synthesis features a key copper-catalyzed cascade reaction between the o-iodoaniline derivative and an alkynone, which serves to construct a spiro[pyrrolidine-3,3′-oxindole] moiety and introduce a challenging quaternary carbon stereocenter in one step. mdpi.comresearcher.liferesearchgate.net
Palladium-Catalyzed Carbonylative Annulation: The aforementioned carbonylative Sonogashira coupling is itself a powerful tandem process. rsc.orgrsc.org The reaction proceeds through an initial coupling followed by a spontaneous or mediated cyclization (annulation) to yield the final quinolone heterocyclic system, all without isolating the intermediate. semanticscholar.org
Electrocyclization Cascades: In the synthesis of trigonoine B, the initial Suzuki coupling product derived from 2-Iodo-5-methoxyaniline is converted into a carbodiimide, which then undergoes a 6π-electrocyclization reaction to form the final pyrrolo[2,3-c]quinoline core. nih.gov This demonstrates how the compound can initiate a sequence leading to complex polycyclic systems.
The future in this area involves designing novel cascade sequences that exploit the compound's multiple reactive sites simultaneously, potentially combining metal catalysis with organocatalysis or biocatalysis to achieve unprecedented levels of molecular complexity from a simple starting material. nih.govrsc.orgprinceton.edu
| Reaction Name | Key Transformation | Catalyst | Starting Material | Key Product | Reference |
|---|---|---|---|---|---|
| Copper-Catalyzed Cascade | Spirocyclization / Quaternary center formation | Copper Catalyst | 2-Iodo-5-methoxyaniline derivative | Spirotryprostatin A | acs.orgmdpi.com |
| Carbonylative Sonogashira / Annulation | Coupling / Cyclization | Palladium Catalyst | 2-Iodo-5-methoxyaniline | Quinolone Heterocycle | rsc.orgsemanticscholar.org |
| Electrocyclization Cascade | 6π-Electrocyclization | None (Thermal) | Carbodiimide from 2-Iodo-5-methoxyaniline | Trigonoine B | nih.gov |
Design and Synthesis of Advanced Materials Precursors
While direct applications are still emerging, this compound is recognized as a valuable precursor for complex organic molecules relevant to pharmaceuticals and materials science. Its demonstrated ability to serve as a starting point for polycyclic and heterocyclic systems, such as quinolones and alkaloids, is particularly significant. rsc.orgnih.gov These structural motifs form the core of many functional materials.
Future research is anticipated to leverage this compound for the targeted synthesis of:
Organic Electronics: The quinolone and pyrroloquinoline frameworks accessible from this precursor are electronically active and could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Functional Polymers: By transforming the functional groups into polymerizable units, this compound could serve as a monomer for creating polymers with specialized optical, electronic, or sensing properties.
Bioactive Probes: Its role in synthesizing complex natural products highlights its potential in creating fluorescent probes or bioactive materials for diagnostic and therapeutic applications. The synthesis of verruculogen, a bioactive alkaloid, was enabled by C-H borylation chemistry on a related indole (B1671886) system, pointing to the potential for creating advanced functional molecules. researchgate.net
The development of new catalytic methods and cascade reactions will directly enable the synthesis of novel, complex precursors from this compound, expanding its role from a simple building block to a cornerstone of advanced material design.
Q & A
Basic Research Questions
What are the recommended methods for synthesizing 2-Iodo-5-methoxy-N-methylaniline in a laboratory setting?
To synthesize this compound, a common approach involves iodination of a precursor such as 5-methoxy-N-methylaniline. The reaction typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., dichloromethane) under controlled temperatures (0–25°C). Methylation of the amine group can be achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Confirm regioselectivity using NMR, as the iodine atom predominantly substitutes at the ortho position due to directing effects of the methoxy and methylamine groups.
How can researchers confirm the identity and purity of this compound using spectroscopic techniques?
- Mass Spectrometry (MS): The molecular ion peak at m/z 249.051 (monoisotopic mass) confirms the molecular formula C₇H₈INO. Fragmentation patterns should align with the loss of iodine (127 amu) and methoxy groups .
- NMR:
- ¹H NMR: Aromatic protons appear as a doublet (δ 6.5–7.5 ppm) with coupling constants indicating ortho substitution. The methoxy group resonates as a singlet (~δ 3.8 ppm), and the N-methyl group as a singlet (~δ 2.9 ppm).
- ¹³C NMR: The iodine-bearing carbon appears downfield (~δ 90–100 ppm) due to its electronegativity .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
What safety precautions are critical when handling this compound?
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Storage: Keep in amber glass vials at 2–8°C to prevent photodegradation. Label containers with hazard warnings (e.g., "Irritant") .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge due to potential environmental toxicity .
Advanced Research Questions
How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?
The iodine atom serves as a leaving group, enabling participation in Ullmann, Suzuki-Miyaura, or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces iodine with aryl groups, yielding biaryl derivatives. The methoxy group stabilizes intermediates via resonance, while steric hindrance from the N-methyl group may slow reaction kinetics. Optimize conditions using Pd(OAc)₂/XPhos ligand in toluene/EtOH at 80°C .
What strategies can functionalize the aromatic ring of this compound for targeted pharmacological activity?
- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to the methoxy group, enabling further reduction to amines .
- Nucleophilic Aromatic Substitution: Replace iodine with nucleophiles (e.g., amines, thiols) under CuI catalysis in DMF at 120°C .
- Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the ring, followed by quenching with electrophiles (e.g., CO₂, aldehydes) .
How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies often arise from impurities or polymorphic forms. To address this:
- Reproduce Synthesis: Follow literature protocols exactly, noting solvent purity and drying methods.
- DSC Analysis: Perform differential scanning calorimetry to identify polymorph transitions.
- Interlaboratory Validation: Compare NMR data (e.g., coupling constants) with published spectra from independent sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
